2H-Pyrimido[4,5-D][1,3]oxazine
Description
Contextualization within Fused Heterocyclic Systems
Fused heterocyclic systems are compounds where at least two rings share a common bond and one or more atoms. These structures are of significant interest because the fusion of different heterocyclic rings can lead to novel chemical and biological properties that are distinct from the individual constituent rings. The pyrimidine (B1678525) ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The 1,3-oxazine ring is a six-membered non-aromatic ring containing a nitrogen and an oxygen atom at positions 1 and 3, respectively.
The fusion of these two rings at the 4,5-position of the pyrimidine ring results in the pyrimido[4,5-d] nih.govresearchgate.netoxazine (B8389632) core. The arrangement of heteroatoms in this fused system creates specific regions of electron density and reactivity, making it a valuable building block in organic synthesis. The development of synthetic methods for such fused systems is a continuous focus of research, aiming to create diverse molecular libraries for various scientific investigations. nih.gov
Historical Development and Initial Discoveries of 2H-Pyrimido[4,5-d]nih.govresearchgate.netoxazine Systems
While the precise first synthesis of the parent 2H-Pyrimido[4,5-d] nih.govresearchgate.netoxazine is not easily traced, the development of synthetic routes to its derivatives has been a subject of study for several decades. Early work on related fused pyrimidine systems laid the groundwork for the exploration of this specific scaffold. The synthesis of such compounds often involves the cyclization of appropriately substituted pyrimidine precursors.
For instance, a common strategy involves the use of 6-aminouracil (B15529) derivatives, which can undergo reactions to form the fused oxazine ring. nih.gov Over the years, various synthetic methodologies have been developed to improve efficiency, yield, and substrate scope. These include multi-component reactions, which allow for the construction of the complex heterocyclic system in a single step from simple starting materials. researchgate.net The use of microwave-assisted synthesis has also been reported to accelerate reaction times and improve yields for certain pyrimido[5,4-e] nih.govresearchgate.netoxazine derivatives, a related isomer. researchgate.netresearchgate.net These advancements in synthetic chemistry have made the pyrimido[4,5-d] nih.govresearchgate.netoxazine scaffold more accessible for further research and application.
Significance and Research Interest in the 2H-Pyrimido[4,5-d]nih.govresearchgate.netoxazine Core
The significance of the pyrimido[4,5-d] nih.govresearchgate.netoxazine core lies in its versatility as a synthetic intermediate and its potential as a pharmacophore. Fused pyrimidine systems, in general, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov This has driven research into the synthesis of various derivatives of the pyrimido[4,5-d] nih.govresearchgate.netoxazine scaffold to explore their potential therapeutic applications.
The structural similarity of the pyrimidine portion of the scaffold to purine (B94841) bases found in DNA and RNA suggests that these compounds could interact with biological targets such as enzymes and receptors. nih.gov For example, research on the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold has shown that these compounds can act as inhibitors of various kinases, which are important targets in cancer therapy. nih.gov
Furthermore, the pyrimido[4,5-d] nih.govresearchgate.netoxazine system can serve as a versatile intermediate for the synthesis of other complex heterocyclic systems. The reactivity of the oxazine ring allows for various chemical transformations, providing access to a diverse range of molecular architectures. hilarispublisher.com For instance, a 2019 study demonstrated the synthesis of novel pyrimido[2,1-b] nih.govresearchgate.netoxazine derivatives and their subsequent reactions with various nucleophiles to create a library of substituted compounds. hilarispublisher.com
A notable synthetic application is the one-pot, three-component reaction to produce pyrimido[5,4-e] nih.govresearchgate.netoxazine diones, an isomeric form of the target compound. The table below outlines the synthesis of several derivatives using this method. researchgate.net
| Entry | Ar-CHO | Product | Yield (%) (Thermal) | Yield (%) (Microwave) |
| 1 | C6H5 | 4a | 85 | 95 |
| 2 | 4-ClC6H4 | 4b | 83 | 92 |
| 3 | 4-BrC6H4 | 4c | 84 | 93 |
| 4 | 4-FC6H4 | 4d | 80 | 90 |
| 5 | 4-NO2C6H4 | 4e | 88 | 96 |
| 6 | 4-CH3C6H4 | 4f | 82 | 91 |
| 7 | 4-OCH3C6H4 | 4g | 84 | 94 |
| 8 | 3-NO2C6H4 | 4h | 86 | 94 |
| 9 | 2-ClC6H4 | 4i | 78 | 88 |
| 10 | 2,4-diClC6H3 | 4j | 79 | 89 |
Data sourced from a 2022 study on pyrimido[5,4-e] nih.govresearchgate.netoxazine dione (B5365651) synthesis. researchgate.net
The continued exploration of the synthesis and reactivity of the 2H-Pyrimido[4,5-d] nih.govresearchgate.netoxazine scaffold is expected to lead to the discovery of new compounds with interesting chemical and biological properties, further solidifying its importance in the field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51473-21-3 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2H-pyrimido[4,5-d][1,3]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-5-2-10-4-9-6(5)8-3-7-1/h1-3H,4H2 |
InChI Key |
IXIOPXPKAQJLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CO1)C=NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrimido 4,5 D 1 2 Oxazine and Its Derivatives
Classical Approaches to 2H-Pyrimido[4,5-D]researchgate.netnih.govoxazine Ring Construction
Traditional methods for constructing the 2H-pyrimido[4,5-d] researchgate.netnih.govoxazine (B8389632) ring system often involve stepwise reactions, focusing on the formation of the oxazine ring onto a pre-existing pyrimidine (B1678525) core.
Cyclocondensation Reactions for Oxazine Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of this heterocyclic system. These reactions typically involve the intramolecular cyclization of a suitably functionalized pyrimidine precursor. A common strategy involves the reaction of a 5-hydroxymethyl or a related derivative on the pyrimidine ring with a reagent that provides the remaining atoms for the oxazine ring.
For instance, a facile three-step sequence has been developed for the preparation of 1,4-dihydro-2H-pyrimido[4,5-d] researchgate.netnih.govoxazin-2-one derivatives starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine. researchgate.net This method involves the initial formation of 1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ols, which then react with primary amines. researchgate.net The subsequent treatment with sodium hydride and ethyl chloroformate leads to the desired 1,4-disubstituted 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d] researchgate.netnih.govoxazin-2-ones. researchgate.net
Another example involves the condensation of 2-aminophenols with quinolin-5,8-dione in acetic acid to form oxazine derivatives. researchgate.net
Annulation Strategies on Pyrimidine Precursors
Annulation, the building of a new ring onto an existing one, is another key classical approach. This strategy often utilizes a pyrimidine derivative with reactive groups at the 4 and 5 positions, which can then be elaborated to form the fused oxazine ring.
A notable strategy involves the deconstruction and reconstruction of the pyrimidine ring itself. nih.gov This method allows for the transformation of complex pyrimidines into iminoenamines, which are versatile building blocks for de novo heterocycle synthesis. nih.gov These intermediates can then be recyclized with various reagents to form new heterocyclic systems, including those that can be precursors to or analogs of the pyrimido[4,5-d] researchgate.netnih.govoxazine system. nih.gov
Modern Synthetic Innovations for 2H-Pyrimido[4,5-D]researchgate.netnih.govoxazine Synthesis
Contemporary synthetic methods focus on improving efficiency, atom economy, and environmental friendliness. These include one-pot reactions, the use of advanced catalytic systems, and the application of green chemistry principles.
One-Pot and Multicomponent Reactions (MCRs) for Scaffold Assembly
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecules like 2H-pyrimido[4,5-d] researchgate.netnih.govoxazine derivatives from simple starting materials in a single synthetic operation. tpnsindia.orgresearchgate.netresearchgate.nettubitak.gov.tr
A novel three-component one-pot reaction has been reported for the synthesis of a pyrimido[2,1-b] researchgate.netnih.govoxazine derivative. tpnsindia.org This reaction involves benzaldehyde, phenylacetylene, and urea (B33335) in the presence of trifluoroacetic acid and ethanol. tpnsindia.org The resulting oxazine can be further reacted to introduce additional functionality. tpnsindia.org
Another efficient one-pot, three-component synthesis of pyrimido[5,4-e] researchgate.netnih.govoxazine diones has been achieved through the condensation of thiobarbituric acid and aryl glyoxals in the presence of N-methyl urea. researchgate.net This method offers high yields and operational simplicity. researchgate.net
A catalyst-free, one-pot multicomponent strategy has also been developed for the synthesis of substituted 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines, which are structurally related to the pyrimido[4,5-d] researchgate.netnih.govoxazine system. researchgate.net This reaction proceeds through the in-situ formation of a Schiff base followed by alkylation and intramolecular cyclization. researchgate.net
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Key Features |
| Three-component | Benzaldehyde, Phenylacetylene, Urea | Trifluoroacetic acid, Ethanol | 4,6-diphenyl-4H-1,3-oxazin-2-amine derivative | Novel one-pot synthesis. tpnsindia.org |
| Three-component | Thiobarbituric acid, Aryl glyoxals, N-methyl urea | Thermal or microwave-assisted, EtOH | Pyrimido[5,4-e] researchgate.netnih.govoxazine dione (B5365651) derivatives | High yields, operational simplicity. researchgate.net |
| Multicomponent | Aldehydes, Urea/Thiourea, Ethyl acetoacetate, Acetylenic compounds, tert-butyl isocyanide | Ag/Fe3O4/SiO2@MWCNTs MNCs, H2O, Room Temperature | Pyrimidothiazines and Pyrimidooxazines | Green synthesis, high yield. chemrevlett.com |
| Multicomponent | Substituted 2-aminophenols, Benzaldehydes, Phenacyl bromides | Cs2CO3, Conventional or microwave heating | 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines | Reduced reaction time, improved yield and purity with microwave. arkat-usa.org |
Transition-Metal-Catalyzed and Organocatalyzed Syntheses
While specific examples for the direct transition-metal-catalyzed or organocatalyzed synthesis of the 2H-pyrimido[4,5-d] researchgate.netnih.govoxazine ring are not extensively detailed in the provided search results, these methodologies are widely applied in heterocyclic synthesis and can be inferred as potential routes. For instance, palladium-catalyzed cross-coupling reactions are used to functionalize related heterocyclic systems. researchgate.net
Organocatalysis, the use of small organic molecules as catalysts, is a growing field in green chemistry. While direct application to the pyrimido[4,5-d] researchgate.netnih.govoxazine core is not explicitly mentioned, the principles of organocatalysis are relevant to many of the reaction types discussed, such as MCRs, where basic catalysts like triethylamine (B128534) are often employed. ekb.eg
Green Chemistry Principles in 2H-Pyrimido[4,5-D]researchgate.netnih.govoxazine Synthesis (e.g., solvent-free, microwave-assisted, aqueous media)
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netsciresliterature.orgtpcj.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of products in the synthesis of oxazine derivatives. researchgate.netarkat-usa.orgresearchgate.netresearchgate.netnih.govnih.gov For example, the synthesis of pyrimido[5,4-e] researchgate.netnih.govoxazine diones via a three-component reaction was successfully carried out under microwave-assisted conditions, leading to shorter reaction times compared to conventional heating. researchgate.net Similarly, the preparation of 3-substituted 2-imino-pyrido[2,3-e] researchgate.netnih.govoxazin-4-ones was rapidly achieved using microwave assistance. researchgate.net
Solvent-Free and Aqueous Media: Conducting reactions in the absence of volatile organic solvents or in aqueous media is a key aspect of green chemistry. A green approach for the synthesis of new 1,3-oxazines has been developed using a grinding technique, which is a solvent-free method. tpcj.org Furthermore, a multicomponent reaction for the synthesis of pyrimidooxazines has been successfully performed in aqueous media at ambient temperature using a magnetic nanocomposite catalyst. chemrevlett.com
| Green Chemistry Approach | Reaction/Starting Materials | Conditions | Advantages |
| Microwave-Assisted | Three-component synthesis of pyrimido[5,4-e] researchgate.netnih.govoxazine diones | Microwave irradiation in EtOH | Reduced reaction time, high yield. researchgate.net |
| Microwave-Assisted | Synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines | Microwave irradiation with Cs2CO3 | Shorter reaction time, improved yield and purity. arkat-usa.org |
| Aqueous Media | Multicomponent synthesis of pyrimidooxazines | H2O, Room Temperature, Nanocatalyst | Environmentally friendly, high yield. chemrevlett.com |
| Solvent-Free | Synthesis of 1,3-oxazines | Grinding technique | Avoids use of volatile organic solvents. tpcj.org |
Precursors and Building Blocks in 2H-Pyrimido[4,5-d]nih.govresearchgate.netoxazine Synthesis
The construction of the 2H-pyrimido[4,5-d] nih.govresearchgate.netoxazine core, specifically its derivatives like 1,4-dihydro-2H-pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-ones, relies on a sequential strategy starting from a functionalized pyrimidine ring. A key precursor for this synthesis is 4,6-dichloro-2-(methylsulfanyl)pyrimidine . nih.gov
The synthesis proceeds through a series of well-defined steps, each utilizing specific reagents that act as building blocks to construct the final molecule:
Lithiation and Aldehyde Addition : The process begins with the treatment of the starting pyrimidine with a strong base, such as Lithium Diisopropylamide (LDA), to generate a highly reactive 5-lithiated pyrimidine intermediate. This intermediate then reacts with various aliphatic or aromatic aldehydes. This step introduces a hydroxyalkyl group at the C5 position of the pyrimidine ring, which will ultimately form part of the oxazine ring. The choice of aldehyde determines the substituent at the future C4 position of the pyrimido-oxazine ring. nih.gov
Amination : The resulting 1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol is then reacted with a primary amine in the presence of a base like triethylamine. This step selectively replaces the chlorine atom at the C4 position of the pyrimidine ring with an alkylamino group. The primary amine used in this step dictates the substituent at the N1 position of the final heterocyclic system. nih.gov
Cyclization : The final ring closure to form the oxazine portion of the molecule is achieved by treating the 1-[4-(alkylamino)-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]alkan-1-ol intermediate with sodium hydride followed by an acylating agent like ethyl chloroformate. The sodium hydride deprotonates the hydroxyl and amino groups, facilitating an intramolecular cyclization to yield the desired 1,4-disubstituted 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-one. nih.gov
The key precursors and building blocks involved in this synthetic pathway are summarized in the table below.
| Role in Synthesis | Compound/Reagent Class | Specific Example |
| Core Pyrimidine Scaffold | Substituted Pyrimidine | 4,6-dichloro-2-(methylsulfanyl)pyrimidine |
| Lithiation Agent | Organolithium Base | Lithium Diisopropylamide (LDA) |
| C4-Substituent Source | Aldehydes | Aromatic or Aliphatic Aldehydes |
| N1-Substituent Source | Amines | Primary Amines (R-NH₂) |
| Cyclization Reagents | Base and Acylating Agent | Sodium Hydride (NaH) and Ethyl Chloroformate |
Regio- and Stereoselective Synthesis of 2H-Pyrimido[4,5-d]nih.govresearchgate.netoxazine Analogs
The synthetic methodologies for 2H-pyrimido[4,5-d] nih.govresearchgate.netoxazine analogs incorporate significant control over the placement of substituents, demonstrating a high degree of regioselectivity.
Regioselectivity: The multi-step synthesis of 1,4-dihydro-2H-pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-ones is inherently regioselective. nih.gov The stepwise nature of the reaction sequence allows for the specific and controlled introduction of different functional groups onto the pyrimidine precursor before the final cyclization.
C4-Substitution : The substituent at the C4 position of the final pyrimido-oxazine is determined by the choice of aldehyde used in the initial step. The reaction of the 5-lithiated pyrimidine specifically with an aldehyde introduces the R-CH(OH)- group at the C5 position, which becomes the C4-substituent and the chiral center of the oxazine ring. nih.gov
N1-Substitution : The substituent at the N1 position is dictated by the primary amine used in the second step of the sequence. The nucleophilic substitution reaction selectively occurs at the C4 position of the dichloropyrimidine intermediate, leading to a 4-(alkylamino) derivative. This nitrogen atom becomes the N1 atom of the final fused ring system. nih.gov
This deliberate, stepwise approach ensures that the substituents are placed at the desired N1 and C4 positions, avoiding the formation of other isomers and resulting in a single, well-defined product.
Stereoselectivity: The addition of an aldehyde to the pyrimidine ring creates a new chiral center at the carbon that will become the C4 position of the 2H-pyrimido[4,5-d] nih.govresearchgate.netoxazine ring. However, the available scientific literature from the conducted searches does not provide specific details or methods for achieving stereoselective or asymmetric synthesis of this particular heterocyclic system. While a racemic mixture of enantiomers is produced, dedicated methods employing chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome at the C4 position have not been described in the reviewed sources.
Chemical Reactivity and Transformations of the 2h Pyrimido 4,5 D 1 2 Oxazine Nucleus
Electrophilic Substitution Reactions on the 2H-Pyrimido[4,5-d]smolecule.comresearchgate.netoxazine System
Electrophilic aromatic substitution on the pyrimidine (B1678525) ring is generally challenging due to its π-deficient character. researchgate.net Such reactions typically require the presence of strong electron-donating groups to activate the ring system. For the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine (B8389632) nucleus, electrophilic attack would be predicted to occur on the pyrimidine ring rather than the oxazine ring.
While specific examples of electrophilic substitution on the parent 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine are not extensively documented, studies on related fused pyrimidine systems provide insight into potential reactivity. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group (an electrophilic substitution), has been successfully applied to pyrimido[4,5-b]quinolindione derivatives. nih.gov This reaction typically occurs at an activated carbon position on the heterocyclic system, demonstrating that C-C bond formation via electrophilic attack is feasible on these scaffolds under appropriate conditions. The presence of activating substituents on the pyrimidine portion of the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine core would likely be a prerequisite for successful electrophilic substitution.
Nucleophilic Attack and Subsequent Reactions
The electron-deficient nature of the pyrimidine ring makes the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine system susceptible to nucleophilic attack. Nucleophiles can react at electrophilic carbon centers, leading to substitution or ring-opening events.
A key reaction involves the displacement of leaving groups on the pyrimidine ring. In derivatives of the related pyrimido[2,1-b] smolecule.comresearchgate.netoxazine system, a methylthio (-SCH3) group at the 8-position has been shown to be an effective leaving group, readily displaced by various nucleophiles such as substituted aromatic amines and phenols. semanticscholar.org This highlights the potential for functionalization of the pyrimidine portion of the scaffold via nucleophilic aromatic substitution.
Amines and hydrazine are common nucleophiles that react with fused pyrimidine systems. The reaction of hydrazine hydrate with 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine derivatives can lead to functionalization of the oxazine ring. smolecule.com In more complex reactions observed in analogous fused 1,3-oxazine systems, such as 4-oxo-4H-pyrido(3',2':4,5)thieno(3,2-d)-1,3-oxazines, amines can act as nucleophiles initiating a cascade of reactions. Depending on the reaction conditions and the structure of the amine, the attack can lead to either ring-opened products or recyclization to form a different heterocyclic system. nih.gov
The table below summarizes representative nucleophilic reactions on related fused pyrimidine-oxazine systems.
| Starting Material | Nucleophile | Product Type(s) | Reference |
| 4-oxo-4H-pyrido(3',2':4,5)thieno(3,2-d)-1,3-oxazine | Various Amines | Ring-opened amides, Fused pyrimidines | nih.gov |
| 2-(4-chlorophenyl)-8-(methylthio)-...-pyrimido[2,1-b] smolecule.comresearchgate.netoxazine | Aromatic Amines, Phenols | 8-substituted amino/phenoxy derivatives | semanticscholar.org |
| 2H-Pyrimido[4,5-d] smolecule.comresearchgate.netoxazine derivative | Hydrazine Hydrate | Functionalized oxazine ring | smolecule.com |
Ring Opening and Recyclization Pathways of the 2H-Pyrimido[4,5-d]smolecule.comresearchgate.netoxazine Core
The oxazine ring within the fused system is a potential site for ring-opening reactions, often initiated by nucleophilic attack. This transformation can lead to linear intermediates that may subsequently recyclize to form new, often more stable, heterocyclic scaffolds. This pathway serves as a powerful tool for structural diversification.
Research on 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines, an analogous system, provides a clear example of this reactivity. nih.gov When these compounds are treated with amines, the nucleophile attacks the carbonyl group of the oxazine ring, leading to its cleavage. This ring-opening step forms 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides. This linear intermediate can then undergo an intramolecular cyclization, where the newly formed amide attacks the pyrimidine portion, resulting in a ring transformation to yield 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. nih.gov This sequence demonstrates a classic nucleophilic attack-ring opening-recyclization pathway.
This type of transformation underscores the synthetic utility of the fused oxazine core as a masked precursor to other important heterocyclic systems, particularly fused pyrimidinediones.
| Initial Scaffold | Reagent | Key Transformation | Final Product Scaffold | Reference |
| Pyrido-thieno-oxazine | Amines | Ring opening of oxazine | Acylamino-thieno-pyridine-carboxamide | nih.gov |
| Acylamino-thieno-pyridine-carboxamide | (Intramolecular) | Recyclization | Pyrido-thieno-pyrimidine | nih.gov |
Functional Group Interconversions on 2H-Pyrimido[4,5-d]smolecule.comresearchgate.netoxazine Derivatives
Once the core 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine scaffold is synthesized, its derivatives can undergo a variety of functional group interconversions. These reactions are crucial for modifying the physicochemical properties of the molecule and for building more complex structures.
Common interconversions involve standard synthetic transformations on substituents attached to the fused ring system. For the closely related pyrimido[4,5-d]pyrimidine-2,4-diones, substituents at various nitrogen and carbon positions can be selectively varied. nih.gov Key reactions include the acylation and alkylation of nitrogen atoms within the pyrimidine ring structure. These transformations allow for the introduction of a diverse array of functional groups, which can be used to modulate biological activity or as handles for further synthetic elaboration. nih.gov
Furthermore, reactions with nucleophiles like hydrazine hydrate can lead to the functionalization of the oxazine portion of the ring, suggesting that the core itself can be modified post-synthesis. smolecule.com
Rearrangement Reactions Involving the Fused 2H-Pyrimido[4,5-d]smolecule.comresearchgate.netoxazine Scaffold
Rearrangement reactions offer pathways to structurally isomeric and often more complex heterocyclic systems. While rearrangements specifically involving the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine scaffold are not widely reported, related fused pyrimidine systems are known to undergo such transformations.
The Dimroth rearrangement is a common isomerization reaction in nitrogen-containing heterocycles. In studies of pyrimido[5,4-d]pyrimidine derivatives, a Dimroth rearrangement has been utilized to convert one isomeric form to another by treatment with a nucleophile at elevated temperatures. nih.gov This type of rearrangement typically involves the ring-opening of a heterocyclic ring followed by rotation and re-closure to form a new ring system where an exocyclic and an endocyclic nitrogen atom have switched places.
Another relevant transformation observed in related systems is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. This has been observed during the synthesis of pyrimido[4,5-e]triazolo[3,4-b]thiadiazines, where an intramolecular attack of an amino group onto the pyrimidine ring displaces a linked thioether. The potential for such rearrangements exists within the 2H-pyrimido[4,5-d] smolecule.comresearchgate.netoxazine framework, especially in derivatives containing suitably positioned nucleophilic and electrophilic centers.
Derivatization Strategies and Structure Activity Relationship Sar Studies
Functionalization of the Pyrimidine (B1678525) Moiety in 2H-Pyrimido[4,5-d]unar.ac.idresearchgate.netoxazine
The synthesis of derivatives of the closely related pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine (B8389632) dione (B5365651) system has been achieved through a one-pot, three-component reaction. This method provides a versatile platform for introducing a variety of substituents onto the core structure. The reaction involves the condensation of thiobarbituric acid, an aryl glyoxal, and N-methyl urea (B33335). This approach allows for the systematic modification of the pyrimidine and oxazine rings, leading to a library of novel compounds.
The functionalization primarily occurs at the N1 and C5 positions of the pyrimidine ring and the C4 position of the oxazine ring. The use of different aryl glyoxals introduces a range of substituents at the C4-position of the resulting pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine dione.
Substitution Patterns and Their Influence on Molecular Architecture
The nature of the substituent on the aryl ring, such as electron-donating or electron-withdrawing groups, can influence the electronic properties and conformation of the entire heterocyclic system. The presence of a thione group at the C7-position, originating from thiobarbituric acid, is a key structural feature of the synthesized analogues. The N-methyl group from N-methyl urea is incorporated into the final structure, further influencing its physicochemical properties.
The following table summarizes the synthesized derivatives of 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine-2,5(3H)-dione, highlighting the variations in the C4-substituent.
| Compound ID | R (Substituent on Phenyl Ring) |
| 4a | H |
| 4b | 4-Me |
| 4c | 4-OMe |
| 4d | 4-Cl |
| 4e | 4-Br |
| 4f | 4-F |
| 4g | 4-NO2 |
| 4h | 3-NO2 |
| 4i | 2-Cl |
| 4j | 2-NO2 |
Structure-Activity Relationship (SAR) Analysis in 2H-Pyrimido[4,5-d]unar.ac.idresearchgate.netoxazine Analogs
While synthetic methodologies have been developed to generate a variety of 2H-pyrimido[4,5-d] unar.ac.idresearchgate.netoxazine analogs, specifically the pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine diones, detailed structure-activity relationship (SAR) studies for this specific heterocyclic system are not extensively available in the current scientific literature. The existing research has primarily focused on the synthetic aspects and structural characterization of these novel compounds.
The biological evaluation of the synthesized 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] unar.ac.idresearchgate.netoxazine-2,5(3H)-dione derivatives has not been reported in the reviewed literature. Therefore, a conclusive SAR analysis that correlates specific structural modifications with biological activity cannot be formulated at this time. Future studies are warranted to explore the pharmacological potential of this class of compounds and to establish a clear understanding of their structure-activity relationships. This would involve screening these derivatives against various biological targets to identify any potential therapeutic applications.
Theoretical and Computational Investigations of 2h Pyrimido 4,5 D 1 2 Oxazine Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the electronic properties of pyrimido-oxazine derivatives. Central to these studies is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key determinants of a molecule's kinetic stability and chemical reactivity. nih.gov
For instance, in a study of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, the HOMO and LUMO energies were calculated using the B3LYP method with a 6-31G(d) basis set. nih.gov The distribution of these orbitals revealed that in many pyrimidine (B1678525) derivatives, the HOMOs are often spread over the pyrimidinone unit. nih.gov A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower stability. nih.gov In one study, a derivative with a 3-methoxy substitution on a phenyl ring (compound 4c) was found to have the smallest energy gap, suggesting it would be the most reactive and least stable among the studied compounds. nih.gov
These calculations also allow for the determination of various quantum chemical parameters, such as ionization potential (IP), electron affinity (EA), chemical hardness (η), and chemical softness (σ). nih.gov IP and EA are related to the HOMO and LUMO energies, respectively. A higher IP indicates that more energy is required to remove an electron, while a lower EA suggests the molecule is more susceptible to electrophilic attack. nih.gov Chemical hardness and softness are inversely related and provide further insight into the reactivity and stability of the molecule, with harder molecules being less reactive and more stable. nih.gov
Table 1: Calculated Quantum Chemical Parameters for 2,4-dimethoxy-THPQ Derivatives nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Hardness (η) (eV) | Softness (σ) (eV) |
|---|---|---|---|---|---|
| 4a | - | - | - | 2.277 | - |
Note: Specific HOMO and LUMO energy values were not provided in the source material.
Density Functional Theory (DFT) Applications to Reaction Mechanisms and Stability
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms and relative stabilities of pyrimido[4,5-d] rsc.orgekb.egoxazine (B8389632) systems. DFT calculations can be used to optimize molecular structures, providing insights into the most stable geometric conformations. nih.gov This is crucial for understanding how these molecules might interact with biological targets or participate in chemical reactions.
DFT simulations have been employed to support plausible mechanistic pathways for the synthesis of related heterocyclic systems. nih.govrsc.org By calculating the energies of reactants, intermediates, and products, researchers can determine the most likely reaction pathway. For example, in the synthesis of a pyrimidine derivative, DFT calculations helped to establish that the pyrimidine skeleton was thermodynamically more stable than a potential oxazine isomer, explaining the preferential formation of the pyrimidine product. rsc.org
The stability of different compounds within a series can also be compared using DFT. In one study of oxazine derivatives, the stability was predicted to follow the order 1 > 3 > 5 > 2 > 4, while the reactivity followed the reverse order, with compound 4 being the most reactive. ekb.eg These theoretical findings can then be correlated with experimental observations, such as antibacterial activity. ekb.eg Furthermore, DFT has been used to study the stability of tautomeric forms of related heterocyclic compounds. scispace.comrsc.org
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2H-pyrimido[4,5-d] rsc.orgekb.egoxazine derivatives and their interactions with other molecules. nih.gov These simulations can reveal conformational changes and intermolecular interactions that are crucial for understanding biological activity. nih.gov
The study of intermolecular interactions is vital for predicting how these compounds might bind to a biological target. Noncovalent interactions, such as hydrogen bonds and π-π stacking, play a significant role in molecular recognition. nih.govcardiff.ac.uk For example, Hirshfeld surface analysis, a computational tool, has been used to investigate strong C–H⋯O and N–H⋯O interactions in pyrimido[4,5-b]quinolines. nih.gov
In related systems, MD simulations have been used to identify flexible regions in enzymes that could explain differing selectivities in bond formation. nih.gov This highlights the potential of MD simulations to guide the design of new derivatives with specific desired properties. The analysis of crystal structures often reveals various intermolecular contacts, and computational methods can help to quantify the strength and nature of these interactions. nih.gov
Conformational Analysis and Tautomerism Studies
The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomerism) are critical aspects of the chemistry of 2H-pyrimido[4,5-d] rsc.orgekb.egoxazine systems. Conformational analysis helps to determine the most stable spatial arrangement of the atoms in a molecule. rsc.orgnih.gov For some related perhydro-pyrimido-oxazine systems, dipole moment measurements have indicated a preference for a trans-fused conformation. rsc.org
Tautomerism, the interconversion of isomers through the migration of a hydrogen atom and the shifting of double bonds, is a common phenomenon in heterocyclic compounds. nih.gov The relative stability of different tautomers can be influenced by the solvent and other environmental factors. nih.govnih.gov Computational methods, such as DFT, are frequently used to predict the most stable tautomeric forms. nih.gov For example, in a study of a 1,3,5-triazine (B166579) derivative, DFT calculations were used to identify the predominant tautomers in the aqueous phase, suggesting that the equilibrium between these forms could be the basis for the molecule's biological activity. nih.gov The study of keto-enol tautomerism in related pyrimidine systems has also been a subject of both experimental and computational investigation. researchgate.netresearchgate.net
In Silico Approaches to Ligand-Target Binding and Biological Activity Prediction
In silico methods, which encompass a wide range of computational techniques, are increasingly used to predict the biological activity of compounds and to understand their interactions with biological targets. nih.govresearchgate.net Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ekb.egnih.gov
For example, molecular docking studies have been used to investigate the binding of pyrimido[4,5-b]quinolines to the main protease (Mpro) of SARS-CoV-2, suggesting their potential as antiviral agents. nih.gov These studies can reveal important binding interactions, such as hydrogen bonds and halogen bonds, that contribute to the stability of the ligand-protein complex. nih.gov
In addition to molecular docking, other in silico approaches include the use of software like PASS (Prediction of Activity Spectra for Substances) to predict the biological activity spectrum of a compound. researchgate.netway2drug.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These predictive models are valuable tools in the drug discovery process, helping to prioritize compounds for synthesis and further testing. nih.govresearchgate.net
Biological Activity and Mechanistic Insights of 2h Pyrimido 4,5 D 1 2 Oxazine Derivatives in Vitro Studies Focus
2H-Pyrimido[4,5-d]nih.govgoogle.comoxazine as Enzyme Inhibitors
Derivatives of the 2H-pyrimido[4,5-d] nih.govgoogle.comoxazine (B8389632) core have been identified as potent inhibitors of several key enzymes implicated in human diseases, most notably in cancer.
Inhibition of Mutant Isocitrate Dehydrogenase (IDH1/IDH2)
Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are oncogenic drivers in several cancers, including low-grade gliomas and acute myeloid leukemia (AML). nih.gov These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). nih.gov Consequently, the development of mutant-selective IDH1/2 inhibitors is a key therapeutic strategy.
Certain 7-phenylethylamino-4H-pyrimido[4,5-d] nih.govgoogle.comoxazin-2-one derivatives have been patented as inhibitors of mutant IDH1 and IDH2, highlighting their potential for the treatment of cancers characterized by these mutations. google.com The inhibitory mechanism of some small molecules against mutant IDH1 involves allosteric inhibition by disrupting the metal-binding network essential for catalytic activity. nih.gov This approach offers a promising avenue for achieving selectivity over the wild-type enzyme. nih.gov
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.gov Its aberrant activation, often through mutation, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). nih.gov The acquired T790M mutation in EGFR confers resistance to first-generation inhibitors, creating a significant clinical challenge. nih.govresearchgate.net
A series of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] nih.govgoogle.comoxazin-2-one derivatives has been designed as potent and selective inhibitors of the double mutant EGFR (L858R/T790M). nih.govresearchgate.net Through structure-guided design, researchers have optimized this scaffold to enhance selectivity for the mutant over the wild-type (WT) EGFR. nih.gov
One of the most promising compounds, 20a , which features dual-methyl groups at the C4-position, demonstrated high selectivity at both the enzymatic and cellular levels. nih.govresearchgate.net It inhibited the EGFRL858R/T790M mutant with high potency while being significantly less active against EGFRWT. nih.gov This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
| Compound | Substitution at C4 | IC50 EGFRL858R/T790M (nM) | IC50 EGFRWT (nM) | Selectivity (WT/DM) | Reference |
|---|---|---|---|---|---|
| 16a | Methyl | 4.5 | 156 | ~35 | nih.gov |
| 16b | Ethyl | - | - | - | nih.gov |
| 20a | Dimethyl | 4.5 | 156 | ~35 | nih.govresearchgate.net |
Other Enzyme Systems
The versatility of pyrimidine-based fused heterocyclic systems extends to the inhibition of other enzyme families. For instance, dioxino- and oxazino-[2,3-d]pyrimidine compounds have been developed as phosphoinositide 3-kinase (PI3K) inhibitors. google.com The PI3K/Akt signaling pathway is a critical regulator of cell cycle, proliferation, and survival, and its dysregulation is common in cancer. google.com This makes PI3K an attractive target for anticancer drug development. google.com
Furthermore, related heterocyclic scaffolds such as pyridazinone-based sulfonamides have been shown to act as multi-target inhibitors, targeting carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are implicated in inflammatory processes. nih.gov
Exploration of Receptor Agonism and Antagonism
Beyond enzyme inhibition, pyrimido-oxazine derivatives have been investigated for their ability to modulate receptor activity.
A notable example is the development of novel 4,8-disubstituted dihydropyrimido[5,4-b] nih.govnih.govoxazine derivatives as potent agonists for the G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes mellitus. nih.gov
Systematic optimization of this scaffold led to the identification of compounds with potent agonistic activity. Compound 15 , featuring an isopropyl carbamate (B1207046) of a tropine (B42219) ring, was identified as a highly potent GPR119 agonist. nih.gov
| Compound | Description | EC50 (nM) | Reference |
|---|---|---|---|
| 10 | Tropine amine moiety | 13 | nih.gov |
| 15 | Isopropyl carbamate of tropine ring | 12 | nih.gov |
| 16 | 2-Pyrimidyl on nitrogen of tropine ring | 130 | nih.gov |
| 17 | 2-Pyrimidyl on nitrogen of tropine ring | 250 | nih.gov |
In a related context, other fused pyrimidine (B1678525) systems have been explored as receptor antagonists. For example, pyrido[3,4-d]pyrimidines have been investigated as antagonists of the human chemokine receptor CXCR2, which is involved in inflammatory and autoimmune diseases. mdpi.com Additionally, 1H-pyrimidin-2-one derivatives have been synthesized as selective dopamine (B1211576) D(3)-receptor antagonists. nih.gov
Antimicrobial and Antiviral Potential of 2H-Pyrimido[4,5-d]nih.govgoogle.comoxazine Derivatives
The search for new antimicrobial and antiviral agents is a global health priority. Fused pyrimidine systems, including pyrimido-oxazines, have shown promise in this area.
Several studies have reported the synthesis of novel oxazinone and pyrimidinone derivatives with antimicrobial properties. nih.govmdpi.com For instance, new thieno[2,3-b]pyridine (B153569) derivatives fused with an oxazinone or pyrimidinone nucleus were synthesized and evaluated for their activity against a panel of bacteria and fungi. nih.govmdpi.com The tested microorganisms included Streptomyces sp., Bacillus subtilis, Streptococcus lactis, Escherichia coli, Pseudomonas sp., Aspergillus niger, and Candida albicans. nih.gov Similarly, novel dihydropyrido[2,3-d]pyrimidin-4-one derivatives showed significant inhibitory effects against various bacterial strains. mdpi.com
In the antiviral domain, the activity of pyrimidine derivatives is also being explored. While some pyrimidine-1,3,4-oxadiazole hybrids did not show substantial activity against DNA viruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), other derivatives have shown more positive results. nih.govarkat-usa.org For example, a tetrahydropyrimidine (B8763341) derivative demonstrated significant antiviral efficacy against Newcastle Disease Virus (NDV) in an in ovo assay. ajgreenchem.com Furthermore, 2,4,5-trisubstituted pyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with some compounds showing improved resistance profiles compared to approved drugs. nih.gov
Antitumor and Antimitotic Activities (In Vitro Cell Line Studies)
The antitumor potential of 2H-pyrimido[4,5-d] nih.govgoogle.comoxazine derivatives has been extensively studied in vitro against various cancer cell lines. This activity often correlates with the enzyme inhibition profiles described earlier.
The EGFR inhibitor 20a (a C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] nih.govgoogle.comoxazin-2-one) showed potent activity against the H1975 human lung adenocarcinoma cell line, which harbors the EGFRL858R/T790M mutation, while being less effective against the A431 cell line with wild-type EGFR. nih.govresearchgate.net This demonstrates a clear link between targeted enzyme inhibition and selective cancer cell killing.
Other related pyrimidine-fused scaffolds have also exhibited significant cytotoxic and antimitotic effects. A series of pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-5-one derivatives showed potent antitumor activity against the human breast adenocarcinoma cell line (MCF7). nih.gov Similarly, tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives were highly active against both MCF-7 and liver (HEPG-2) cancer cell lines. nih.gov
Some compounds exert their antitumor effects through mechanisms other than kinase inhibition. For example, pyrimido[4,5-c]quinolin-1(2H)-ones, which are isomers of the primary scaffold, were found to act as antimitotic agents. nih.gov The most potent of these compounds induced cell cycle arrest in the G(2)/M phase and were shown to inhibit tubulin polymerization in a dose-dependent manner. nih.gov
| Compound Class | Cell Line | Activity/Mechanism | Reference |
|---|---|---|---|
| 1,4-dihydro-2H-pyrimido[4,5-d] nih.govgoogle.comoxazin-2-one | H1975 (Lung), A431 (Skin) | Selective inhibition of EGFRL858R/T790M | nih.govresearchgate.net |
| Pyrimido[4,5-c]quinolin-1(2H)-one | HT-1080 (Fibrosarcoma), HT-29 (Colon), MDA-MB-231 (Breast) | Inhibition of tubulin polymerization, G(2)/M cell cycle arrest | nih.gov |
| Pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-5-one | MCF7 (Breast) | Potent antitumor activity (IC50 = 3.74 µg/mL for compound 12) | nih.gov |
| Dihydropyrido[2,3-d]pyrimidin-4-one | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than doxorubicin (B1662922) for some derivatives | mdpi.com |
| Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine | MCF-7 (Breast), HEPG-2 (Liver) | High activity (IC50 = 0.19 µM on MCF-7 for compound 3z) | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
However, research on the closely related isomeric scaffold, pyrimido[4,5-e]oxadiazine, has provided some insights into the potential of this class of compounds. A study on pyrimido[4,5-e]oxadiazine and its triazolo-fused derivatives demonstrated that these compounds inhibited the growth of malignant cells in a dose-dependent manner. Notably, two of the triazolo-pyrimidooxadiazine derivatives were found to be more effective than other tested compounds. Flow cytometry analysis of cells treated with these active compounds revealed a sub-G1 peak, which is indicative of apoptotic cell death. This suggests that the cytotoxic effects of these derivatives are, at least in part, mediated through the induction of apoptosis.
While these findings are for a different isomer, they highlight the potential of the broader pyrimido-oxadiazine framework to induce apoptosis and suggest that derivatives of 2H-pyrimido[4,5-d]oxazine may warrant investigation for similar activities.
Molecular Mechanisms of Cytotoxicity
The precise molecular mechanisms underlying the cytotoxicity of 2H-pyrimido[4,5-d]oxazine derivatives remain largely unexplored in published research.
Drawing parallels from the aforementioned studies on the isomeric pyrimido[4,5-e]oxadiazine derivatives, the induction of apoptosis appears to be a key component of their cytotoxic action. The appearance of a sub-G1 peak in cell cycle analysis is a hallmark of DNA fragmentation, a critical event in the apoptotic cascade. This suggests that these compounds may activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells. However, without specific studies on the 2H-pyrimido[4,5-d]oxazine core, it is difficult to ascertain if they would operate through similar mechanisms. Further research is necessary to elucidate the specific molecular targets and signaling pathways that may be modulated by 2H-pyrimido[4,5-d]oxazine derivatives to exert any cytotoxic effects.
Other Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiulcer, Antihypertensive)
There is a significant lack of specific data in the scientific literature regarding the anti-inflammatory, antioxidant, antiulcer, and antihypertensive activities of 2H-pyrimido[4,5-d]oxazine derivatives. Broader searches on related structures offer some context. For instance, various pyrimidine derivatives have been investigated for their anti-inflammatory and antioxidant properties. Similarly, the oxazine ring is a component of many biologically active compounds with a wide range of activities. However, these general findings cannot be directly extrapolated to the specific 2H-pyrimido[4,5-d]oxazine scaffold. Future research endeavors are required to explore and characterize these potential biological activities for this particular heterocyclic system.
Advanced Applications and Emerging Research Directions
2H-Pyrimido[4,5-d]clockss.orgmdpi.comoxazine as Building Blocks for Complex Heterocyclic Architectures
The 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine (B8389632) core is a valuable synthon for the construction of a diverse array of fused and complex heterocyclic systems. sigmaaldrich.comossila.com Its inherent reactivity and multiple functionalization points allow for its elaboration into novel molecular architectures.
One notable application is in the synthesis of fused pyrimidine (B1678525) derivatives. For instance, the pyrimidine moiety within the pyrimido[4,5-d] clockss.orgmdpi.comoxazine structure can be further annulated to construct polycyclic systems. Research has demonstrated the synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine, showcasing the utility of pyrimidine-fused compounds in creating intricate molecular frameworks. researchgate.net Similarly, the reaction of 3,4-diaminopyrazolo[3,4-d]pyrimidine with benzoyl chloride leads to the formation of pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine, highlighting the versatility of pyrimidine precursors in generating complex fused systems. researchgate.net
The synthesis of pyrimido[5,4-e] clockss.orgmdpi.comoxazine diones has been achieved through a one-pot, three-component reaction of thiobarbituric acid, aryl glyoxals, and N-methyl urea (B33335). researchgate.net This method provides an efficient route to a new class of pyrimido-oxazine derivatives with good yields. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net
Furthermore, the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine skeleton can be modified to create other heterocyclic systems. For example, pyridazino[4,3-d]oxazines have been synthesized through an intramolecular aza-Wittig reaction of the corresponding iminophosphoranes with acid chlorides. researchgate.netresearchgate.net This transformation proceeds through a reactive imidoyl chloride intermediate that undergoes cyclization to form the six-membered oxazine ring. researchgate.net
The following table summarizes some of the complex heterocyclic systems synthesized from pyrimidine-based starting materials, which are structurally related to the pyrimido[4,5-d] clockss.orgmdpi.comoxazine core.
| Starting Material Analogue | Reagents | Resulting Heterocyclic System | Reference |
| 3-Aminopyrazole fused to a pyridine | Acetylacetone | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | researchgate.net |
| 3,4-Diaminopyrazolo[3,4-d]pyrimidine | Benzoyl chloride | Pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine | researchgate.net |
| Thiobarbituric acid | Aryl glyoxals, N-methyl urea | Pyrimido[5,4-e] clockss.orgmdpi.comoxazine dione (B5365651) | researchgate.net |
| Iminophosphorane with a pyridazine (B1198779) core | Acid chlorides | Pyridazino[4,3-d]oxazine | researchgate.netresearchgate.net |
Potential in Supramolecular Chemistry and Materials Science
The structural features of the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine system, including the presence of multiple hydrogen bond donors and acceptors, make it an attractive candidate for applications in supramolecular chemistry and materials science. The design of molecules based on this scaffold allows for the creation of ordered structures through non-covalent interactions.
The ability of related heterocyclic systems, such as 1,3,5-triazines, to form well-defined supramolecular assemblies through hydrogen bonding and other non-covalent interactions has been well-documented. nih.gov These principles can be extended to the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine core. The strategic placement of functional groups on the pyrimidine and oxazine rings can direct the self-assembly of these molecules into predictable one-, two-, or three-dimensional networks.
For example, the introduction of recognition motifs, such as those found in DNA base pairing, can lead to the formation of specific and stable supramolecular structures. Oligomers containing 2,4-diaminotriazine units have been shown to form heteroduplexes with oligomers containing thymine, held together by a network of nine intermolecular hydrogen bonds. nih.gov This highlights the potential for designing pyrimido[4,5-d] clockss.orgmdpi.comoxazine derivatives that can participate in programmed self-assembly.
In materials science, the thermal stability and potential for electronic applications of related nitrogen-containing heterocycles are of significant interest. The rigid, planar structure of the fused ring system can contribute to favorable packing in the solid state, which is a desirable characteristic for organic electronic materials. While specific studies on the material properties of 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine are emerging, the broader class of oxazine-containing compounds has been explored for applications in heat-resistant and electronic materials. nih.gov
Role in Catalysis and Organocatalysis
The 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine framework and its derivatives are beginning to be explored for their potential roles in catalysis, including organocatalysis. The presence of basic nitrogen atoms and other functionalizable positions allows for the design of molecules that can act as catalysts or ligands in a variety of chemical transformations.
While direct catalytic applications of 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine itself are not yet widely reported, the broader family of pyrimidine and oxazine derivatives has shown catalytic activity. For instance, pyrimido[4,5-b]quinolines have been synthesized using a carbocationic catalytic system, demonstrating the utility of related fused pyrimidines in facilitating multicomponent reactions. nih.gov Trityl chloride was found to be an effective neutral catalyst for the cyclization reaction. nih.gov
In the field of organocatalysis, which utilizes small organic molecules as catalysts, the structural motifs present in pyrimido[4,5-d] clockss.orgmdpi.comoxazine are relevant. mdpi.com The development of catalysts for asymmetric synthesis is a major focus of modern organic chemistry. While proline and its derivatives are well-known organocatalysts, the search for new catalytic scaffolds is ongoing. The pyrimido[4,5-d] clockss.orgmdpi.comoxazine system, with its potential for chiral modifications and hydrogen bonding capabilities, could serve as a platform for the development of novel organocatalysts.
Furthermore, the synthesis of various oxazine derivatives has been achieved using different catalytic systems, highlighting the importance of catalysis in accessing these heterocyclic structures. Solid acid nanocatalysts have been employed for the green synthesis of clockss.orgmdpi.com-oxazine derivatives. nih.gov Gold(I) catalysts have been used for the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce 4H-benzo[d] clockss.orgmdpi.comoxazines. nih.gov These examples underscore the synergistic relationship between catalysis and the synthesis of oxazine-containing compounds, paving the way for the exploration of the catalytic properties of the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine system itself.
Future Research Avenues and Untapped Potential of the 2H-Pyrimido[4,5-d]clockss.orgmdpi.comoxazine System
The 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine system holds considerable untapped potential for future research and development across various scientific disciplines. The exploration of this heterocyclic scaffold is still in its relatively early stages, and numerous avenues for investigation remain.
Future research will likely focus on several key areas:
Development of Novel Synthetic Methodologies: While some synthetic routes to 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine derivatives exist, the development of more efficient, stereoselective, and environmentally benign synthetic methods is crucial. This includes the use of novel catalytic systems, such as biocatalysis or photoredox catalysis, to access a wider range of substituted and functionalized derivatives.
Expansion of the Chemical Space: The systematic exploration of the chemical space around the 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine core will be essential. This involves the synthesis of a diverse library of compounds with various substituents at different positions on the fused ring system. This will not only provide a deeper understanding of the structure-activity relationships but also furnish a rich collection of molecules for screening in various applications.
Advanced Materials and Supramolecular Chemistry: A significant area of future research will be the design and synthesis of 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine-based materials with tailored properties. This could include the development of organic semiconductors, luminescent materials, or porous frameworks for gas storage and separation. The predictable self-assembly of these molecules through non-covalent interactions will be a key aspect of this research.
Catalysis and Asymmetric Synthesis: The design and application of chiral 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazine derivatives as organocatalysts in asymmetric synthesis represents a promising research direction. The rigid scaffold and the potential for introducing multiple stereogenic centers could lead to the development of highly efficient and selective catalysts for a variety of organic transformations.
Chemical Biology and Medicinal Chemistry: Given the prevalence of pyrimidine and oxazine motifs in biologically active compounds, the exploration of the medicinal chemistry potential of 2H-pyrimido[4,5-d] clockss.orgmdpi.comoxazines is a logical next step. This will involve the synthesis and biological evaluation of derivatives against a range of therapeutic targets.
Q & A
Q. What multi-step synthetic routes are available for functionalized derivatives?
- Answer: A three-step approach includes:
Acylation: React 4-aminopyrimidines with acid chlorides.
Cyclization: Use MeONa in butanol to form the oxazine ring.
Functionalization: Introduce piperazine or morpholine groups via nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
